Cas no 1122-09-4 (3-Azabicyclo[3.2.0]heptane-2,4-dione)

3-Azabicyclo[3.2.0]heptane-2,4-dione structure
1122-09-4 structure
商品名:3-Azabicyclo[3.2.0]heptane-2,4-dione
CAS番号:1122-09-4
MF:C6H7NO2
メガワット:125.12528
MDL:MFCD20727971
CID:188286
PubChem ID:352625

3-Azabicyclo[3.2.0]heptane-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-Azabicyclo[3.2.0]heptane-2,4-dione
    • (3,5-DIFLUOROPHENYL)AMINO](OXO)ACETIC ACID
    • [(3,5-Difluorophenyl)amino](oxo)acetic acid
    • 1,2-Cyclobutanedicarboximide
    • Cyclobutan-1,2-dicarbonsaeure-imid
    • AKOS015840951
    • CS-0047664
    • SCHEMBL9063012
    • J-500366
    • DTXSID80901485
    • EN300-374420
    • NSC-527272
    • 1122-09-4
    • 3-Azabicyclo(3.2.0)heptane-2,4-dione
    • DTXSID10326364
    • D72910
    • NoName_608
    • UNII-6TFY3FFP86
    • NSC527272
    • 6TFY3FFP86
    • MDL: MFCD20727971
    • インチ: InChI=1S/C6H7NO2/c8-5-3-1-2-4(3)6(9)7-5/h3-4H,1-2H2,(H,7,8,9)/t3-,4+
    • InChIKey: WXTZWJOCJKKBJR-ZXZARUISSA-N
    • ほほえんだ: O=C1[C@@H]2CC[C@@H]2C(N1)=O

計算された属性

  • せいみつぶんしりょう: 125.04800
  • どういたいしつりょう: 125.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • ゆうかいてん: 134-135°
  • PSA: 46.17000
  • LogP: -0.00220

3-Azabicyclo[3.2.0]heptane-2,4-dione セキュリティ情報

  • 危険レベル:IRRITANT

3-Azabicyclo[3.2.0]heptane-2,4-dione 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Azabicyclo[3.2.0]heptane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM554680-25g
3-Azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 95%+
25g
$5220 2023-01-01
abcr
AB270018-1g
3-Azabicyclo[3.2.0]heptane-2,4-dione, 95%; .
1122-09-4 95%
1g
€752.80 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3377-5G
3-azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 97%
5g
¥ 8,613.00 2023-03-30
Enamine
EN300-378333-5.0g
(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 95%
5.0g
$1872.0 2023-07-04
Chemenu
CM554680-5g
3-Azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 95%+
5g
$1566 2023-01-01
Enamine
EN300-378333-2.5g
(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 95%
2.5g
$994.0 2023-07-04
eNovation Chemicals LLC
D684550-5G
3-azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 97%
5g
$1620 2024-07-21
eNovation Chemicals LLC
D684550-10G
3-azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 97%
10g
$2345 2023-09-03
eNovation Chemicals LLC
D684550-100mg
3-azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 97%
100mg
$170 2025-02-20
eNovation Chemicals LLC
D684550-250mg
3-azabicyclo[3.2.0]heptane-2,4-dione
1122-09-4 97%
250mg
$225 2024-07-21

3-Azabicyclo[3.2.0]heptane-2,4-dione 関連文献

3-Azabicyclo[3.2.0]heptane-2,4-dioneに関する追加情報

Research Brief on 3-Azabicyclo[3.2.0]heptane-2,4-dione (CAS: 1122-09-4): Recent Advances and Applications

3-Azabicyclo[3.2.0]heptane-2,4-dione (CAS: 1122-09-4) is a bicyclic heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for the development of novel bioactive molecules, particularly in the context of enzyme inhibition and drug discovery. This research brief synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and emerging applications in pharmaceutical research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Azabicyclo[3.2.0]heptane-2,4-dione derivatives as potent inhibitors of metalloproteinases, a class of enzymes implicated in various pathological conditions, including cancer metastasis and inflammatory diseases. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, achieving nanomolar inhibitory concentrations against MMP-2 and MMP-9. These findings suggest its potential as a lead compound for the development of anti-metastatic agents.

In addition to its enzyme inhibitory properties, recent investigations have explored the compound's utility in asymmetric synthesis. A 2024 report in Organic Letters detailed a novel catalytic enantioselective synthesis of 3-Azabicyclo[3.2.0]heptane-2,4-dione derivatives using chiral Lewis acid catalysts. This methodological advancement enables the efficient production of enantiomerically pure forms of the compound, which is critical for pharmaceutical applications where stereochemistry plays a decisive role in biological activity.

Furthermore, computational studies have provided insights into the molecular interactions of 3-Azabicyclo[3.2.0]heptane-2,4-dione with biological targets. Molecular docking simulations and density functional theory (DFT) calculations have elucidated its binding modes with various enzymes, offering a rational basis for further structural modifications. These in silico approaches, combined with experimental validation, are accelerating the design of next-generation derivatives with enhanced pharmacokinetic properties.

Despite these promising developments, challenges remain in the scalable synthesis and formulation of 3-Azabicyclo[3.2.0]heptane-2,4-dione-based therapeutics. Recent patents filed in 2024 address these issues by proposing innovative synthetic routes and stable salt forms of the compound, aiming to improve its bioavailability and manufacturability. Industry collaborations are also underway to evaluate its clinical potential in targeted therapy regimens.

In conclusion, 3-Azabicyclo[3.2.0]heptane-2,4-dione (CAS: 1122-09-4) represents a promising scaffold in medicinal chemistry, with recent research underscoring its versatility in drug discovery and synthetic applications. Continued exploration of its pharmacological properties and optimization strategies is expected to yield clinically relevant candidates in the near future.

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